![molecular formula C15H13N5OS B2505918 6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide CAS No. 1396883-46-7](/img/structure/B2505918.png)
6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide
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Description
The compound "6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide" is a derivative of the imidazo[1,2-b]pyridazine class, which has been the subject of research due to its potential central nervous system (CNS) activities. The imidazo[1,2-b]pyridazine scaffold is known for its ability to interact with the GABAergic system, particularly by displacing [3H]diazepam from rat brain membranes, which suggests a possible affinity for the benzodiazepine site of the GABA_A receptor .
Synthesis Analysis
The synthesis of related imidazo[1,2-b]pyridazine derivatives typically involves the introduction of various substituents to the imidazo[1,2-b]pyridazine core. For instance, compounds with 6-chloro and 6-methoxy groups have been synthesized and shown to bind strongly to the benzodiazepine site . Another study reported the synthesis of 3-(benzamido-and fluorobenzamido-methyl)-6-(fluoro, chloro, and methylthio)-2-aryl imidazo[1,2-b]pyridazines, starting from the relevant 3-unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a fused imidazole and pyridazine ring. The substitution pattern on the rings, such as the presence of a methylthio group at the 6-position, can significantly influence the compound's binding affinity and CNS activity . The specific interactions of these substituents with the GABA_A receptor's benzodiazepine site are crucial for their pharmacological profile.
Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine derivatives undergo various chemical reactions depending on their substituents. The presence of reactive groups like chloro, methoxy, and methylthio can lead to further functionalization or influence the compound's reactivity towards nucleophiles and electrophiles. These reactions can be exploited to synthesize a wide range of analogs with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like the methylthio group can affect the lipophilicity of the compound, which in turn can influence its ability to cross the blood-brain barrier and its distribution within the CNS . The electronic properties of the substituents also affect the compound's binding to the GABA_A receptor and its pharmacokinetics.
Scientific Research Applications
Antiviral and Antibacterial Applications
Compounds with structures related to 6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide have shown promising results as antiviral and antibacterial agents. For example, imidazo[1,2-b]pyridazines have been identified as potent inhibitors of human picornaviruses, demonstrating broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003). Similarly, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and evaluated for their antibacterial bioactivity, with some derivatives showing significant antimicrobial activity (Othman & Hussein, 2020).
Central Nervous System (CNS) Activities
Research into substituted imidazo[1,2-b]pyridazines and related compounds has explored their potential CNS activities. Syntheses of various substituted imidazo[1,2-b]pyridazines have been reported, with studies on their activities in displacing diazepam from rat brain membrane, suggesting potential applications in neurology (Barlin et al., 1992).
Anticancer Properties
Synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with methylthio substitution, have been undertaken with the aim of evaluating their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Alzheimer's Disease Research
There's ongoing research into the binding of imidazo[1,2-b]pyridazine derivatives to amyloid plaques, which is crucial in Alzheimer's disease pathology. Some derivatives have shown high binding affinity to synthetic aggregates of Aβ1-40, highlighting their potential use in developing diagnostic tools or treatments for Alzheimer’s disease (Zeng et al., 2010).
properties
IUPAC Name |
6-imidazol-1-yl-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-22-13-5-3-2-4-11(13)17-15(21)12-6-7-14(19-18-12)20-9-8-16-10-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNDRFPSOOGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide |
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